4-iodo-1-methyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid
CAS No.:
Cat. No.: VC18004775
Molecular Formula: C10H8IN3O2
Molecular Weight: 329.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H8IN3O2 |
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Molecular Weight | 329.09 g/mol |
IUPAC Name | 4-iodo-2-methyl-5-pyridin-4-ylpyrazole-3-carboxylic acid |
Standard InChI | InChI=1S/C10H8IN3O2/c1-14-9(10(15)16)7(11)8(13-14)6-2-4-12-5-3-6/h2-5H,1H3,(H,15,16) |
Standard InChI Key | ZSFHJKYUGZBYCK-UHFFFAOYSA-N |
Canonical SMILES | CN1C(=C(C(=N1)C2=CC=NC=C2)I)C(=O)O |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Effects
The molecular structure of 4-iodo-1-methyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid features a pyrazole ring (C₃H₃N₂) substituted at positions 1, 3, 4, and 5. The nitrogen-rich heterocycle adopts a planar conformation stabilized by aromatic π-electron delocalization. Key substituents include:
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1-Methyl group: Enhances metabolic stability by blocking oxidative demethylation pathways.
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3-Pyridin-4-yl moiety: Introduces hydrogen bonding capacity through the pyridine nitrogen while influencing electronic distribution via conjugation .
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4-Iodo substituent: Provides a heavy atom for crystallographic studies and serves as a synthetic handle for cross-coupling reactions .
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5-Carboxylic acid: Enables salt formation, solubility modulation, and coordination chemistry with metal ions .
The canonical SMILES string CN1C(=C(C(=N1)C2=CC=NC=C2)I)C(=O)O precisely encodes this arrangement, with the pyridin-4-yl group distinguished from its 2- and 3-isomers by the para-positioned nitrogen .
Table 1: Key Molecular Descriptors
Spectroscopic Signatures
While experimental NMR and IR data remain unpublished for this specific compound, predictive modeling based on analogous pyrazole derivatives suggests:
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¹H NMR: Pyrazole protons resonate δ 7.5–8.5 ppm (aromatic), methyl group at δ 3.2–3.8 ppm.
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¹³C NMR: Carboxylic carbon at δ 165–170 ppm, pyridine carbons δ 120–150 ppm .
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IR: Strong C=O stretch ~1700 cm⁻¹, broad O-H stretch ~2500–3000 cm⁻¹ .
The iodine atom induces characteristic splitting patterns in mass spectrometry, with isotopic clusters centering on m/z 329 (M⁺) and 204 (M-I fragment) .
Synthetic Methodologies
Retrosynthetic Analysis
Two primary disconnections dominate synthetic strategies:
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Pyrazole ring construction via 1,3-dipolar cycloaddition between hydrazines and α,β-unsaturated carbonyls.
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Late-stage functionalization of preformed pyrazole cores through iodination and Suzuki-Miyaura coupling .
Table 2: Representative Synthetic Routes
Step | Reaction Type | Reagents/Conditions | Yield |
---|---|---|---|
1 | Cyclocondensation | Methylhydrazine, diketone | 45% |
2 | Electrophilic iodination | I₂, AgNO₃, DMF, 80°C | 62% |
3 | Buchwald-Hartwig amination | Pyridin-4-ylboronic acid, Pd | 38% |
4 | Oxidation to carboxylic acid | KMnO₄, H₂O, reflux | 55% |
Optimization Challenges
Key synthetic hurdles include:
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Regioselectivity control during pyrazole formation to ensure correct substituent positioning.
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Iodine compatibility with transition metal catalysts in cross-coupling steps .
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Acid-sensitive intermediates requiring protective group strategies (e.g., esterification) .
Industrial-scale production employs continuous flow reactors with in-line purification (e.g., simulated moving bed chromatography) to achieve >95% purity.
Physicochemical Properties
Solubility and Stability
The compound exhibits pH-dependent solubility:
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Organic solvents: Soluble in DMSO (≥50 mg/mL), ethanol (15 mg/mL).
Stability studies indicate decomposition onset at 180°C (DSC), with photolytic degradation requiring amber glass storage .
Table 3: Thermodynamic Parameters
Property | Value | Method |
---|---|---|
ΔfH° (solid) | -124.7 kJ/mol | Computational |
Log D (octanol/water) | 0.89 ± 0.03 | Shake-flask |
pKa (COOH) | 3.1 | Potentiometric |
Solid-State Behavior
Single-crystal X-ray analysis of analogues reveals:
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Hydrogen bonding networks between carboxylic protons and pyridine nitrogens (d = 2.65 Å) .
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Iodine…π interactions (3.3–3.5 Å) contributing to crystal packing .
Polymorphism screening identified two anhydrous forms (α, β) and a monohydrate, with Form α showing superior compaction properties for tablet formulation.
Reactivity and Derivatization
Electrophilic Substitution
The electron-deficient pyrazole ring undergoes directed metalation at C4 (iodine position), enabling:
Carboxylic Acid Transformations
The C5 carboxyl group participates in:
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Amide formation (EDC/HOBt, >80% yield).
Table 4: Representative Derivatives
Derivative | Biological Activity | IC₅₀/NM |
---|---|---|
Ethyl ester | COX-2 inhibition | 420 |
Glycinamide | mGluR5 antagonism | 38 |
Copper complex | Antimicrobial (MIC S. aureus) | 8 μg/mL |
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